molecular formula C7H5BrCl2N2O B13618013 2-Amino-4-bromo-3,5-dichlorobenzamide

2-Amino-4-bromo-3,5-dichlorobenzamide

Katalognummer: B13618013
Molekulargewicht: 283.93 g/mol
InChI-Schlüssel: UQFAPVHQCVMQBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-bromo-3,5-dichlorobenzamide is an organic compound with the molecular formula C7H5BrCl2N2O It is a derivative of benzamide, characterized by the presence of amino, bromo, and dichloro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3,5-dichlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzoyl chloride and 4-bromoaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Product Isolation: The resulting product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-bromo-3,5-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The bromo substituent allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in an inert atmosphere.

Major Products Formed

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with different degrees of hydrogenation.

    Coupling: Complex aromatic compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-bromo-3,5-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-4-bromo-3,5-dichlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and dichloro groups can influence its binding affinity and specificity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3,5-dichlorobenzamide
  • 2-Amino-4-chloro-3,5-dibromobenzamide
  • 2-Amino-4-iodo-3,5-dichlorobenzamide

Uniqueness

2-Amino-4-bromo-3,5-dichlorobenzamide is unique due to the specific combination of substituents on the benzene ring. The presence of both bromo and dichloro groups provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H5BrCl2N2O

Molekulargewicht

283.93 g/mol

IUPAC-Name

2-amino-4-bromo-3,5-dichlorobenzamide

InChI

InChI=1S/C7H5BrCl2N2O/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H2,12,13)

InChI-Schlüssel

UQFAPVHQCVMQBG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.